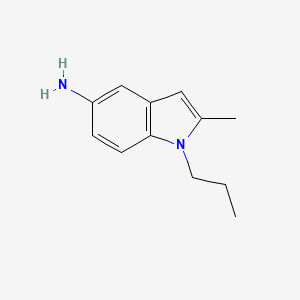

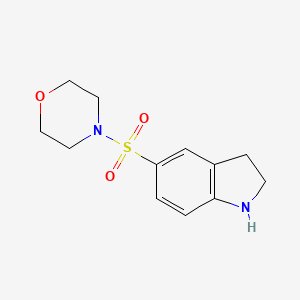

(2-Iodo-benzyl)-isopropyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

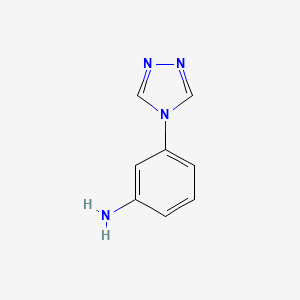

“(2-Iodo-benzyl)-isopropyl-amine” is a chemical compound with the molecular formula C10H14IN . It has potential applications in medical, environmental, and industrial research. In medical research, it may have a role in drug development as a potential therapeutic agent for psychiatric and neurological disorders.

Synthesis Analysis

The synthesis of “(2-Iodo-benzyl)-isopropyl-amine” could involve several steps. One possible method involves the amination (arylation) of aromatic aldehydes . This process uses 2-amino-2-phenylpropanoate salts as the amine source and results in a variety of arylmethylamines . Another method involves the oxidation of primary amines to carbonyl compounds .Scientific Research Applications

Brain Imaging Studies

(Winchell, Baldwin, & Lin, 1980) explored the use of iodophenylalkyl amines labeled with I-123, such as (2-Iodo-benzyl)-isopropyl-amine, for brain studies in rats. They found that halogenating the ring structure of amines like (2-Iodo-benzyl)-isopropyl-amine results in higher brain concentration than non-halogenated compounds, making it promising for brain imaging.

Synthetic Chemistry and Catalysis

(Fu & Huang, 2008) demonstrated the synthesis of compounds using (2-Iodo-benzyl)-isopropyl-amine through electrophilic cyclization, showing its utility in synthetic chemistry. Similarly, (Murugesan et al., 2020) and (Liu et al., 2020) discussed the use of (2-Iodo-benzyl)-isopropyl-amine in catalytic reductive aminations, highlighting its role in the cost-effective production of various amines.

Pharmaceutical and Agrochemical Applications

Research by (Gast et al., 1993) and (Gathirwa & Maki, 2012) utilized (2-Iodo-benzyl)-isopropyl-amine in the synthesis of compounds with potential applications in pharmaceuticals and agrochemicals.

Advances in Amination Methods

Studies like (Khatua et al., 2022), (Zhang et al., 2009), and (Both et al., 2016) have shown the application of (2-Iodo-benzyl)-isopropyl-amine in various amination processes, contributing to the development of more efficient and environmentally friendly methods for synthesizing amines.

properties

IUPAC Name |

N-[(2-iodophenyl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBRNDDHECCPFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodo-benzyl)-isopropyl-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1336359.png)

![N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide](/img/structure/B1336364.png)

![4-Oxo-4-p-tolyl-2-[1,2,4]triazol-1-yl-butyric acid](/img/structure/B1336367.png)

![3-[4-(4,6-Dimethyl-pyrimidin-2-yl)-piperazin-1-yl]-propionic acid](/img/structure/B1336374.png)

![3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1336382.png)